molecular formula C14H12ClNO2S B12513912 N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 169829-11-2

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12513912
CAS No.: 169829-11-2
M. Wt: 293.8 g/mol
InChI Key: LGBLTMGCHGBEKM-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core and a 3-chlorophenylmethylene substituent. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The methyl group on the benzene ring may contribute to lipophilicity, influencing pharmacokinetic properties.

Properties

CAS No.

169829-11-2

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3

InChI Key

LGBLTMGCHGBEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 3-chlorobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Electronic and Steric Properties

N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)
  • Structure : Features a chloroethylamine group instead of the chlorophenylmethylene moiety.
  • Synthesis : Derived from para-toluenesulfonyl chloride and chloroethylamine hydrochloride, with triethylamine as a base .
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
  • Structure : Substituted with a pyridylmethyl group.
  • Database Match : 71.6–92% similarity to dimethenamid, suggesting structural overlap but distinct bioactivity .
  • Electronic Effects : The pyridine ring introduces basicity and hydrogen-bonding capacity, unlike the electron-withdrawing 3-chlorophenyl group.
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide
  • Structure : Contains a nitro group (strong electron-withdrawing) and a chloro-methylphenyl substituent.
  • Impact : The nitro group increases acidity of the sulfonamide proton, enhancing reactivity in nucleophilic environments compared to the methyl group in the target compound .

Influence of Heterocyclic and Aromatic Systems

4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
  • Structure : Incorporates a benzimidazole core with methoxybenzyl and methyl groups.
  • Properties : The benzimidazole system enables π-π stacking and hydrogen bonding, offering distinct binding modes compared to the simpler aromatic system of the target compound .
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride
  • Structure : Diazepane ring linked to the sulfonamide via a methylene bridge.
  • Solubility: The hydrochloride salt improves water solubility, a trait absent in the non-ionic target compound. IR data (1346 cm⁻¹, S=O stretching) confirms sulfonamide functionality .

Stereochemical and Spectroscopic Comparisons

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
  • Stereochemistry : 99% enantiomeric purity with [α]D²⁰ = +2.5 (CHCl₃).
  • Spectroscopy : ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm, similar to the target compound’s expected shifts. The naphthyl group introduces downfield shifts due to ring-current effects, absent in the 3-chlorophenyl group .
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[(3-Chlorophenyl)methylidene]-4-methyl-... C₁₄H₁₂ClNO₂S 293.77 3-Chlorophenylmethylene, 4-methyl High lipophilicity, rigid structure
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide C₉H₁₁ClNO₂S 232.71 Chloroethylamine Flexible side chain, moderate solubility
N-(3-Chloro-4-methylphenyl)-4-nitrobenzen... C₁₃H₁₁ClN₂O₄S 326.75 Nitro, chloro-methylphenyl High acidity, reactive sulfonamide

Table 2: Spectroscopic Signatures

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Key Features
Target Compound (Predicted) 7.2–7.8 (aromatic H) 1157 (S=O), 624 (C-Cl) Chlorophenyl ring current shifts
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)... 7.2–7.8 (aromatic H) 1346 (S=O), 1091 (C-O) Methoxy and naphthyl contributions
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)... 2.6–3.4 (diazepane H) 1600 (C=C), 1346 (S=O) Diazepane ring vibrations

Biological Activity

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, examining its mechanisms, effects, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring that includes both chlorophenyl and methyl substituents. The structural complexity of this compound influences its chemical behavior and biological activity. The sulfonamide group is known for its ability to participate in various biochemical interactions, which are crucial for its activity against microbial pathogens and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides, which disrupts nucleic acid synthesis and ultimately leads to bacterial cell death .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some notable compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
SulfanilamideContains an amino group instead of chlorophenylEstablished antibacterial agent
4-MethylbenzenesulfonamideLacks the chlorophenyl groupUsed as a precursor in drug synthesis
N-(4-Chlorobenzoyl)-4-methylbenzene-1-sulfonamideContains a benzoyl group insteadExhibits enhanced anti-inflammatory activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideContains thiadiazole ringDemonstrated antiviral properties against tobacco mosaic virus

This comparison highlights how this compound's unique combination of structural features contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like sulfanilamide .
  • Anti-inflammatory Mechanisms : In an experimental model of inflammation, treatment with this compound significantly reduced edema and inflammatory markers in tissue samples, suggesting its potential for therapeutic use in inflammatory diseases .
  • Synergistic Effects : Research has indicated that combining this sulfonamide with other antimicrobial agents may enhance efficacy through synergistic mechanisms, potentially overcoming resistance seen with monotherapy .

Q & A

Q. How does the presence of the sulfonamide group influence the compound’s stability under acidic or basic conditions?

  • Sulfonamides are prone to hydrolysis in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), generating sulfonic acids and amines. Stability studies at varying pH (1–14) and temperatures (25–80°C) can quantify degradation kinetics .

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